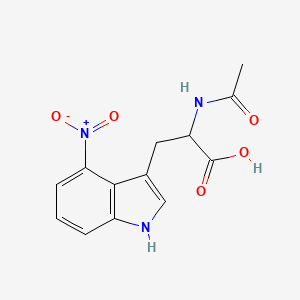
N-Acetyl-4-nitro-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-nitro-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of an acetyl group at the nitrogen atom and a nitro group at the fourth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-nitro-L-tryptophan typically involves the nitration of N-acetyl-L-tryptophan. One method involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the indole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial biosynthesis. This method involves the use of engineered Escherichia coli strains that express specific enzymes capable of catalyzing the nitration of L-tryptophan. The process includes fermentation in a minimal medium, followed by purification of the product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-nitro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-L-tryptophan derivatives.
Reduction: Formation of 4-amino-L-tryptophan.
Substitution: Formation of various substituted tryptophan derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-4-nitro-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating oxidative stress and mitochondrial function.
Industry: Utilized in the production of bioactive compounds and materials through biotechnological processes.
Mechanism of Action
The mechanism of action of N-Acetyl-4-nitro-L-tryptophan involves its interaction with cellular components to modulate oxidative stress and enhance antioxidant enzyme activities. It protects cells by neutralizing free radicals and maintaining mitochondrial membrane integrity. This compound also inhibits apoptosis by preventing DNA damage and restoring mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the nitro group and is used as a radioprotective agent.
4-Nitro-L-tryptophan: Lacks the acetyl group and is used in the synthesis of bioactive molecules.
N-Acetyl-5-nitro-L-tryptophan: Similar structure with the nitro group at the fifth position.
Uniqueness
N-Acetyl-4-nitro-L-tryptophan is unique due to the specific positioning of the nitro group, which imparts distinct chemical properties and biological activities. Its dual functional groups (acetyl and nitro) make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-acetamido-3-(4-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-10(13(18)19)5-8-6-14-9-3-2-4-11(12(8)9)16(20)21/h2-4,6,10,14H,5H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
PPBXRRAOLBQTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















